REACTION_CXSMILES
|
[IH:1].C(=O)([O-])[O-:3].[Ca+2:6].[Ca]>[Pt]>[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[I-:1].[Ca+2:6].[I-:1] |f:1.2,5.6.7.8.9.10.11.12.13|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove CO2
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mass in the form of a slurry
|
Type
|
FILTRATION
|
Details
|
is filtered for insolubles
|
Type
|
CONCENTRATION
|
Details
|
to concentrate the solution through
|
Type
|
CUSTOM
|
Details
|
to 146° C
|
Name
|
calcium iodide hexahydrate
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.[I-].[Ca+2].[I-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |